molecular formula C18H36O2 B14616887 5-Butyl-5-hydroxy-7-propylundecan-6-one CAS No. 59373-68-1

5-Butyl-5-hydroxy-7-propylundecan-6-one

Cat. No.: B14616887
CAS No.: 59373-68-1
M. Wt: 284.5 g/mol
InChI Key: NOZKMZIANVNTDV-UHFFFAOYSA-N
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Description

5-Butyl-5-hydroxy-7-propylundecan-6-one is a chemical compound with the molecular formula C18H36O2. It is a type of organic compound that falls under the category of ketones. This compound is known for its unique structure, which includes a butyl group, a hydroxy group, and a propyl group attached to an undecane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-hydroxy-7-propylundecan-6-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-hydroxy-7-propylundecan-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid in the presence of a nucleophile.

Major Products Formed

    Oxidation: Formation of 5-butyl-7-propylundecan-6-one or 5-butyl-7-propylundecan-6-oic acid.

    Reduction: Formation of 5-butyl-5-hydroxy-7-propylundecan-6-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Butyl-5-hydroxy-7-propylundecan-6-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butyl-5-hydroxy-7-propylundecan-6-one involves its interaction with specific molecular targets. The hydroxy and ketone groups can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-5-hydroxy-7-methylundecan-6-one
  • 5-Butyl-5-hydroxy-7-ethylundecan-6-one
  • 5-Butyl-5-hydroxy-7-butylundecan-6-one

Uniqueness

5-Butyl-5-hydroxy-7-propylundecan-6-one is unique due to its specific combination of functional groups and carbon chain length. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

59373-68-1

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

5-butyl-5-hydroxy-7-propylundecan-6-one

InChI

InChI=1S/C18H36O2/c1-5-9-13-16(12-8-4)17(19)18(20,14-10-6-2)15-11-7-3/h16,20H,5-15H2,1-4H3

InChI Key

NOZKMZIANVNTDV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)C(=O)C(CCCC)(CCCC)O

Origin of Product

United States

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